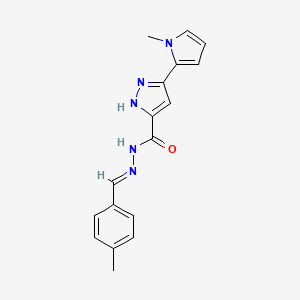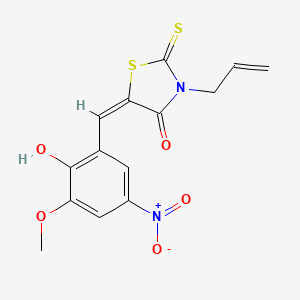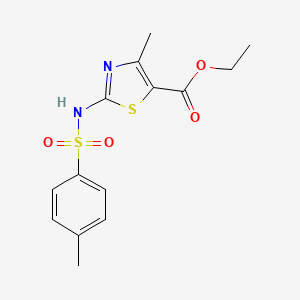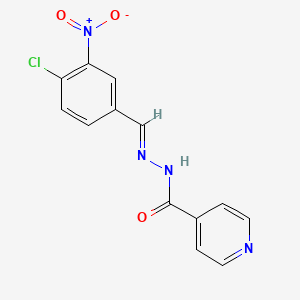
5-(1-Methyl-1H-pyrrol-2-yl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring, a pyrazole ring, and a benzylidene group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrrole and pyrazole intermediates. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Condensation Reaction: The final step involves the condensation of the pyrrole and pyrazole intermediates with 4-methylbenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-chlorobenzylidene)-1H-pyrazole-3-carbohydrazide
- 5-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide
Uniqueness
5-(1-Methyl-1H-pyrrol-2-yl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and benzylidene groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
303106-82-3 |
|---|---|
Molecular Formula |
C17H17N5O |
Molecular Weight |
307.35 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H17N5O/c1-12-5-7-13(8-6-12)11-18-21-17(23)15-10-14(19-20-15)16-4-3-9-22(16)2/h3-11H,1-2H3,(H,19,20)(H,21,23)/b18-11+ |
InChI Key |
HLDJRHKYZFZONF-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CN3C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B15039902.png)

![ethyl (2Z)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15039911.png)
![4-Hydroxy-3-[(4-hydroxy-2-oxo-chromen-3-yl)-(4-nitrophenyl)methyl]chromen-2-one](/img/structure/B15039919.png)
![(5E)-1-(4-tert-butylphenyl)-5-[3-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15039926.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15039939.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B15039945.png)
![pentyl [(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B15039951.png)

![2-[(2E)-2-benzylidenehydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B15039956.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15039963.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B15039973.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15040001.png)
